molecular formula C8H7FN2S B8480775 6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine

6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine

Cat. No.: B8480775
M. Wt: 182.22 g/mol
InChI Key: NFCIMTIWAJQHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H7FN2S and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

IUPAC Name

6-fluoro-3-methylsulfanylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7FN2S/c1-12-8-10-4-7-3-2-6(9)5-11(7)8/h2-5H,1H3

InChI Key

NFCIMTIWAJQHOS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2N1C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 6-fluoro-2H-imidazo[1,5-a]pyridine-3-thione (158 mg, 0.94 mmol) was suspended in methanol (1 ml) and sodium methoxide (0.5 M in MeOH, 2.0 ml, 1.0 mmol) was added dropwise. The reaction was stirred at room temperature for 10 min then methyl iodide (0.07 ml, 1.12 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 h then concentrated. The residue was partitioned between dichloromethane and water. The aqueous layer was extracted with dichloromethane then the organic layers were combined, dried over sodium sulfate, filtered and concentrated to afford 179 mg of 6-fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine as a brown oil which was used without further purification. 1H NMR (CDCl3, 400 MHz): δ (ppm) 7.98-8.05 (m, 1H), 7.58 (s, 1H), 7.45 (dd, J=9.3, 4.8 Hz, 1H), 6.73 (ddd, J=9.6, 7.6, 2.0 Hz, 1H), 2.56 (s, 3H).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three

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